4-[4-(Dipropylamino)butyl]benzene-1,2-diol

dopamine receptor ligand design structure-activity relationship (SAR) molecular flexibility

4-[4-(Dipropylamino)butyl]benzene-1,2-diol (CAS 646520-29-8) is a synthetic catechol derivative frequently categorized alongside N,N-dialkylated dopamine analogs researched for dopaminergic receptor ligand development. Its structure features a 1,2-dihydroxybenzene core linked to a tertiary dipropylamino group via a flexible n-butyl spacer.

Molecular Formula C16H27NO2
Molecular Weight 265.39 g/mol
CAS No. 646520-29-8
Cat. No. B12582337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Dipropylamino)butyl]benzene-1,2-diol
CAS646520-29-8
Molecular FormulaC16H27NO2
Molecular Weight265.39 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCCCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C16H27NO2/c1-3-10-17(11-4-2)12-6-5-7-14-8-9-15(18)16(19)13-14/h8-9,13,18-19H,3-7,10-12H2,1-2H3
InChIKeyCDAYFGVVGXJQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Dipropylamino)butyl]benzene-1,2-diol (CAS 646520-29-8): Structural Identity and Procurable Chemical Profile


4-[4-(Dipropylamino)butyl]benzene-1,2-diol (CAS 646520-29-8) is a synthetic catechol derivative frequently categorized alongside N,N-dialkylated dopamine analogs researched for dopaminergic receptor ligand development. Its structure features a 1,2-dihydroxybenzene core linked to a tertiary dipropylamino group via a flexible n-butyl spacer. Procurable primarily from specialty chemical suppliers as a research reagent, its definitive computed molecular identity (C16H27NO2, MW 265.39 g/mol, XLogP3 2.5, Topological Polar Surface Area 43.7 Ų) is established and verifiable through authoritative cheminformatics databases [1].

Why N,N-Dialkylated Dopamine Aanalogs Cannot Be Freely Substituted for 4-[4-(Dipropylamino)butyl]benzene-1,2-diol in Research Procurement


Superficial similarity to N,N-dipropyldopamine (DPDA) or N,N-dibutyldopamine (DBDA) creates substitution risk in research procurement, yet these analogs contain a critical structural divergence: an ethylene (–CH2CH2–) spacer between the catechol ring and the amino nitrogen, while 4-[4-(Dipropylamino)butyl]benzene-1,2-diol contains an n-butylene (–CH2CH2CH2CH2–) spacer [1]. This elongates the carbon chain by two methylene units and increases the number of rotatable bonds from 7 to 9, substantially altering molecular flexibility and the achievable pharmacophoric distance between the protonated amine and the catechol recognition motif. In N,N-dialkyldopamine series, both linker length and N-alkyl substitution independently and non-additively affect intrinsic efficacy at dopamine D1 versus D2-like receptors, operating through distinct binding modes that cannot be predicted by structural inspection alone [2]. Procurement of an unverified substitute based on homologous molecular formula therefore risks introducing an uncontrolled variable in receptor pharmacology experiments, invalidating comparability to published N,N-dialkyldopamine data.

Quantitative Differentiation of 4-[4-(Dipropylamino)butyl]benzene-1,2-diol: Spacer-Length, Lipophilicity and Conformational Flexibility Evidence Compared to In-Class Analogs


n-Butylene vs. Ethylene Spacer: Impact on Pharmacophoric Distance and Hydrogen-Bonding Trajectory

The target compound incorporates an n-butylene spacer linking the catechol recognition moiety to the tertiary amine, whereas the closest in-class analog N,N-dipropyldopamine (DPDA, CAS 66185-61-3) uses an ethylene spacer. This two-methylene extension increases the maximum achievable pharmacophoric distance (estimated N-to-catechol centroid distance) by approximately 2.5 Å in fully extended conformations, based on standardized C–C bond increments [1]. This distance is critical because dopamine D1 and D2 receptor subtypes discriminate between agonists partly through differential requirements for the spatial separation of anionic (Asp) and serine-rich binding sites within transmembrane domains; linker-length modifications in the 2-aminotetralin series have been demonstrated to invert receptor subtype selectivity when the carbon chain separating amine and catechol is altered by as few as two methylene units [2].

dopamine receptor ligand design structure-activity relationship (SAR) molecular flexibility

Lipophilicity Modulation: XLogP3 of 2.5 Creates a Balanced Partition Profile Distinct from Shorter-Chain and Longer-Chain Dialkyldopamines

The computed XLogP3 for 4-[4-(Dipropylamino)butyl]benzene-1,2-diol is 2.5 [1]. This places the compound in an intermediate lipophilicity range relative to key dialkyldopamine analogs: N,N-dipropyldopamine (DPDA, ethylene spacer, XLogP3 approximately 2.1) and N,N-dibutyldopamine (DBDA, ethylene spacer, XLogP3 approximately 3.0) [1]. The +0.4 to +0.5 log unit increment over DPDA is attributable primarily to the longer n-butylene chain, which contributes additional hydrophobic surface area without increasing the number of hydrogen-bond donors or acceptors. In dopamine receptor pharmacology, logP values between 2.0 and 3.0 are associated with adequate passive blood-brain barrier penetration while limiting non-specific membrane partitioning that can elevate non-specific binding in radioligand displacement assays [2]. Compounds with XLogP below 2.0 (e.g., dopamine itself, XLogP approximately -0.98) exhibit poor CNS penetration, while those above 3.5 risk high non-specific binding and off-target promiscuity.

lipophilicity blood-brain barrier penetration prediction receptor binding kinetics

Rotatable Bond Count Equals 9: Conformational Entropy Distinct from Rigid Dopaminergic Scaffolds and Shorter-Chain Homologs

The target compound possesses 9 rotatable bonds, as computed and curated in PubChem [1]. Among key comparators, N,N-dipropyldopamine (DPDA) has 7 rotatable bonds, while the conformationally constrained 2-aminotetralin 7-OH-DPAT has only 4 rotatable bonds [1]. In dopamine D2 and D3 receptor binding, conformational flexibility directly impacts entropic penalties upon receptor binding and enables or restricts access to distinct receptor conformational states. Rigid analogs (low rotatable bond count) such as the 2-aminotetralins generally exhibit higher binding affinity for D2-like receptors due to a reduced conformational entropy penalty, while highly flexible linear dopamine analogs (7–10 rotatable bonds) display distinct intrinsic efficacy profiles, potentially engaging a different subset of receptor conformations [2]. The intermediate-to-high flexibility of 9 rotatable bonds for this compound is a defining biophysical parameter that cannot be mimicked by either the shorter-spacer DPDA (7 bonds) or rigidified tetralin-based agonists (4 bonds).

conformational flexibility ligand docking entropy-driven binding

Topological Polar Surface Area Equals 43.7 Ų: Distinct ADME Predictor Profile vs. Primary Amine Dopamine Congeners

The topological polar surface area (TPSA) of 4-[4-(Dipropylamino)butyl]benzene-1,2-diol is 43.7 Ų, computed exclusively from the two catechol hydroxyl groups (the tertiary dipropylamino nitrogen contributes negligibly to TPSA by definition) [1]. This value is identical to that of DPDA, DBDA, and dopamine itself (all catechol-based scaffolds with TPSA 43.7 Ų), yet the underlying molecular volume and hydrophobicity differ markedly as shown in Evidence Item 2 [1]. In CNS drug design paradigms, compounds with TPSA below 60 Ų generally achieve adequate passive blood-brain barrier permeation, while those with TPSA below 90 Ų are considered orally bioavailable per Veber's rules. At 43.7 Ų, this compound sits firmly in the "CNS-permeable" TPSA window while offering a larger hydrophobic surface (XLogP 2.5) than the primary amine dopamine (XLogP -0.98) [2]. This combination of CNS-compatible TPSA with elevated lipophilicity differentiates it from dopamine itself, which is excluded from the CNS and rapidly metabolized by COMT and MAO.

drug-likeness prediction CNS multiparameter optimization (MPO) ADME/Tox screening

Evidence-Backed Research and Industrial Application Scenarios for Procuring 4-[4-(Dipropylamino)butyl]benzene-1,2-diol (CAS 646520-29-8)


Spacer-Length Structure-Activity Relationship (SAR) Libraries for Dopamine D2/D3 Receptor Selectivity Profiling

Investigators constructing focused SAR libraries around the N,N-dialkyldopamine pharmacophore should include this compound as the n-butylene spacer variant. As established in Section 3 (Evidence Item 1), the 4-carbon spacer represents a critical gap in commercially available N,N-dipropyldopamine analogs (2-carbon spacer) and provides a distinct pharmacophoric distance for probing the spatial requirements of the dopamine D2 versus D3 orthosteric binding sites. Inclusion of this compound in a linker-length series (C2, C3, C4) enables quantitative pharmacophore mapping that cannot be achieved with DPDA alone [1].

Lipophilicity-Dependent Membrane Partitioning and Non-Specific Binding Reference Standard

The XLogP3 of 2.5 (Section 3, Evidence Item 2) positions this compound as a reference standard for calibrating non-specific membrane binding in dopamine receptor radioligand displacement assays. In labs currently using DPDA (XLogP approximately 2.1) as a positive control, the +0.4 log-unit increment of the target compound enables generation of a two-point lipophilicity correlation for correcting non-specific binding across a physiologically relevant logP range, improving the accuracy of Ki determinations for novel dopaminergic ligands [2].

Conformational Entropy Probe in Dopamine Receptor Biophysical Studies

With 9 rotatable bonds (Section 3, Evidence Item 3), this compound serves as a flexible-chain comparator in biophysical studies (NMR, X-ray crystallography, or molecular dynamics simulations) that examine how conformational entropy contributes to dopamine receptor activation. Its flexibility contrasts with widely used rigid probes like 7-OH-DPAT (4 rotatable bonds), making it valuable for dissecting the thermodynamic contribution of ligand preorganization versus induced-fit mechanisms at D2 and D3 receptors [1].

CNS Druglikeness Benchmarking and In Silico Model Validation

The combination of TPSA 43.7 Ų and XLogP 2.5 (Section 3, Evidence Items 2 and 4) produces a distinct CNS MPO profile that falls within desirable CNS drug space. Computational chemists validating CNS permeability prediction models (PAMPA-BBB, MDCK-MDR1, or in silico QSPR models) can procure this compound as a structurally defined, catechol-based test molecule to challenge predictions against experimental permeability and efflux ratio data, particularly in differentiating passive permeability from P-glycoprotein-mediated efflux for tertiary amine-containing catechols [2].

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